Fmoc-Tyr(SO3H)-OH Fmoc-Tyr(SO3H)-OH
Brand Name: Vulcanchem
CAS No.: 181952-24-9
VCID: VC21539234
InChI: InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
Molecular Formula: C24H21NO8S
Molecular Weight: 483.5 g/mol

Fmoc-Tyr(SO3H)-OH

CAS No.: 181952-24-9

Cat. No.: VC21539234

Molecular Formula: C24H21NO8S

Molecular Weight: 483.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Tyr(SO3H)-OH - 181952-24-9

CAS No. 181952-24-9
Molecular Formula C24H21NO8S
Molecular Weight 483.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid
Standard InChI InChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1
Standard InChI Key CXMQJJASTSGJCK-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O

Chemical Structure and Properties

Fmoc-Tyr(SO3H)-OH, or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid, is a derivative of the amino acid tyrosine with specific modifications to facilitate peptide synthesis . The compound features a tyrosine residue with a sulfonic acid group attached to the phenolic hydroxyl group, while the amino terminus is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Basic Chemical Information

The following table summarizes the key chemical properties of Fmoc-Tyr(SO3H)-OH:

PropertyValue
CAS Number181952-24-9
Molecular FormulaC24H21NO8S
Molecular Weight483.5 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfooxyphenyl)propanoic acid
InChIInChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1
InChIKeyCXMQJJASTSGJCK-QFIPXVFZSA-N

The structure contains several key functional groups that contribute to its chemical behavior in peptide synthesis applications :

  • The Fmoc protecting group, which shields the α-amino group during synthesis

  • The carboxylic acid group, which participates in peptide bond formation

  • The sulfonic acid moiety attached to the tyrosine phenolic ring, which imparts unique chemical and biological properties

Salt Forms and Variations

Fmoc-Tyr(SO3H)-OH can exist in several forms, including free acid and salt variants. The most common salt form is the sodium salt (CAS No. 106864-37-3) . According to supplier information, this compound can form either the monosodium or disodium salt, and commercial preparations often contain a mixture of both . The salt form can significantly affect solubility properties and reactivity in coupling reactions during peptide synthesis.

Synthetic Applications

Fmoc-Tyr(SO3H)-OH serves as a key building block in the solid-phase synthesis of peptides containing sulfotyrosine residues. Its design addresses several challenges encountered with earlier derivatives while offering improved handling characteristics.

Advantages in Peptide Synthesis

The compound offers several advantages in solid-phase peptide synthesis (SPPS) compared to traditional derivatives:

  • It can be introduced using standard Fmoc SPPS coupling methods such as PyBOP, HBTU, or DIPCDI/HOBt, whereas traditional derivatives like Fmoc-Tyr(SO3·NnBu4)-OH require specific activation with HBTU/DIPEA

  • It exhibits excellent solubility in DMF or NMP, facilitating its use in automated synthesizers without modification of existing protocols

  • The protected forms allow for controlled incorporation and subsequent selective deprotection of the sulfate group

Synthesis Protocols and Considerations

Research has established optimized protocols for using Fmoc-Tyr(SO3H)-OH and its derivatives in peptide synthesis. The neopentyl-protected derivative, Fmoc-Tyr(SO3nP)-OH, offers particular advantages in the synthesis workflow:

  • Assembly: Unlike traditional derivatives, Fmoc-Tyr(SO3nP)-OH can be coupled using any standard coupling method, simplifying the synthetic procedure

  • Cleavage: While peptides containing Tyr(SO3nP) can be cleaved from the resin with TFA-based cleavage cocktails, extended cleavage times should be avoided as some loss of the protecting group can occur during prolonged TFA exposure. Cleavage times of 1.5 hours generally result in minimal loss of the protecting group

  • Deprotection: The neopentyl sulfate esters are stable to piperidine but can be readily cleaved using nucleophiles such as azide or cyanide. For peptides, this reaction is most conveniently conducted in DMSO or DMF at 50°C

  • Final deprotection system: For Tyr(SO3H)-containing peptides synthesized with the Fmoc strategy, the 90% aqueous trifluoroacetic acid (TFA)-based reagent systems (90% aqueous TFA/m-cresol and 90% aqueous TFA/m-cresol/2-methylindole) at 4°C were found to minimize deterioration of Tyr(SO3Na) in the peptide

Example Synthetic Applications

The utility of Fmoc-Tyr(SO3H)-OH and its protected derivatives has been demonstrated in the synthesis of various model peptides, illustrating their practical value in research applications.

Synthesis of Sulfotyrosine-Containing Peptides

Research has documented successful syntheses of model peptides using Fmoc-Tyr(SO3nP)-OH. Two notable examples include:

Synthesis of H-Tyr(SO3-)-Glu-Phe-Lys-Lys-Ala-NH2

This hexapeptide was assembled using an ABI 433 automated synthesizer on Rink Amide MBHA resin . The synthesis used 10-fold excesses of Fmoc-amino acids activated with HCTU/DIPEA with a coupling time of 60 minutes. After TFA cleavage and purification, the nP group was removed by treatment with sodium azide in DMSO at 50°C overnight, resulting in the successful formation of the desired peptide as confirmed by electrospray mass spectrometry (ES-MS) .

Synthesis of H-Tyr-Glu-Tyr(SO3-)-Leu-Asp-Tyr-Asp-Phe-NH2

This more complex octapeptide was similarly assembled using an automated synthesizer on Rink Amide SpheriTide resin . Following the standard coupling and cleavage procedures, the nP protecting group was removed using 2M ammonium acetate rather than sodium azide, demonstrating the flexibility of deprotection methods available for these compounds .

Application in Bioactive Peptide Synthesis

Fmoc-Tyr(SO3Na)-OH has been successfully employed as a building block in the Fmoc-based solid-phase synthesis of cholecystokinin (CCK)-12 on an acid-labile PAL-linked support . This application highlights the compound's significance in synthesizing biologically relevant peptides containing sulfotyrosine residues.

Biological Significance of Sulfotyrosine

Understanding the biological importance of sulfotyrosine residues provides context for the significance of Fmoc-Tyr(SO3H)-OH in biochemical research.

Post-Translational Modifications

Tyrosine sulfation represents a critical post-translational modification that regulates various biological processes, including protein interactions and hormone activity. This modification is particularly important in:

  • Protein-protein recognition events

  • Cell signaling pathways

  • Extracellular matrix interactions

  • Receptor-ligand binding

Role in Bioactive Peptides

Comparison with Related Derivatives

Several related tyrosine derivatives exist for peptide synthesis applications, each with distinct properties and applications. Understanding these alternatives provides context for the specific utility of Fmoc-Tyr(SO3H)-OH.

Structural Variants

The following table compares key structural and chemical properties of Fmoc-Tyr(SO3H)-OH with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Distinction
Fmoc-Tyr(SO3H)-OHC24H21NO8S483.5Sulfonic acid group on phenol
Fmoc-Tyr(PO3H2)-OHC24H22NO8P483.4Phosphonic acid group instead of sulfonic acid
Fmoc-Tyr(Me)-OHC25H23NO5417.5Methyl ether on phenol
Fmoc-Tyr(OH)-OHC24H21NO5403.4Unmodified tyrosine
Fmoc-3-iodo-L-TyrosineC24H20INO5529.33Iodine at position 3 on phenol ring

Functional Comparisons

Each variant offers distinct advantages for specific applications:

  • Fmoc-Tyr(SO3H)-OH: Introduces sulfate groups that mimic natural tyrosine sulfation, critical for many physiological interactions

  • Fmoc-Tyr(PO3H2)-OH: Used to incorporate phosphotyrosine residues, which are important in cellular signaling pathways, particularly in kinase-mediated processes

  • Fmoc-Tyr(Me)-OH: Provides a hydrophobic variant that can modify peptide solubility and receptor binding properties

  • Fmoc-3-iodo-L-Tyrosine: Useful for introducing iodinated tyrosine residues, which have applications in radiochemistry and as structural probes

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